
3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C12H17N It is a derivative of prop-2-en-1-amine, where the phenyl ring is substituted with three methyl groups at the 2, 4, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
-
Reaction of 3-chloroprop-2-en-1-amine with 2,4,5-trimethylphenyl magnesium bromide
Step 1: Synthesis of 3-chloroprop-2-en-1-amine by reacting 3-chloropropene with ammonia.
Step 2: Reaction of 3-chloroprop-2-en-1-amine with 2,4,5-trimethylphenyl magnesium bromide in anhydrous ether to yield 3-(2,4,5-trimethylphenyl)prop-2-en-1-amine.
Conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon).
-
Aldol condensation of 2,4,5-trimethylbenzaldehyde with prop-2-en-1-amine
Step 1: Formation of the enamine intermediate by reacting prop-2-en-1-amine with acetaldehyde.
Step 2: Aldol condensation of the enamine intermediate with 2,4,5-trimethylbenzaldehyde.
Conditions: Basic conditions, typically using sodium hydroxide or potassium hydroxide as the base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidation of the amine group to form the corresponding nitrile or carboxylic acid.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Anhydrous conditions.
Products: Reduction of the double bond to form the corresponding saturated amine.
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine).
Conditions: Room temperature or elevated temperature.
Products: Substitution of the amine group with halogens to form the corresponding haloamines.
科学的研究の応用
3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers and other high-performance materials.
作用機序
The mechanism of action of 3-(2,4,5-trimethylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
3-(2,4,6-Trimethylphenyl)prop-2-en-1-amine: Similar structure but with a different methyl substitution pattern.
3-(2,4-Dimethylphenyl)prop-2-en-1-amine: Lacks one methyl group compared to 3-(2,4,5-trimethylphenyl)prop-2-en-1-amine.
3-(2,5-Dimethylphenyl)prop-2-en-1-amine: Different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at the 2, 4, and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
(E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-9-7-11(3)12(5-4-6-13)8-10(9)2/h4-5,7-8H,6,13H2,1-3H3/b5-4+ |
InChIキー |
LEPIOOYSAYPVRP-SNAWJCMRSA-N |
異性体SMILES |
CC1=CC(=C(C=C1C)/C=C/CN)C |
正規SMILES |
CC1=CC(=C(C=C1C)C=CCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B13511950.png)
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13511951.png)

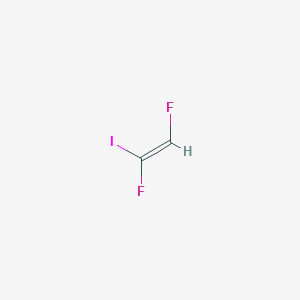
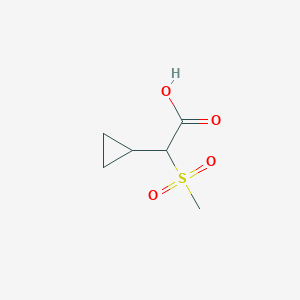
![6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid](/img/structure/B13511969.png)
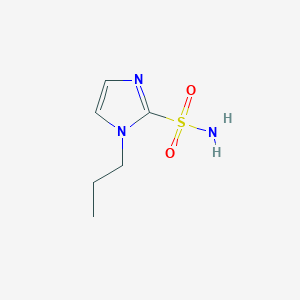

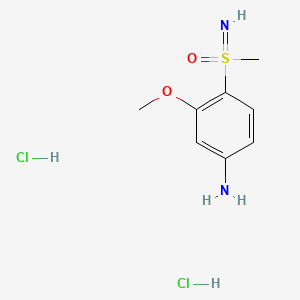
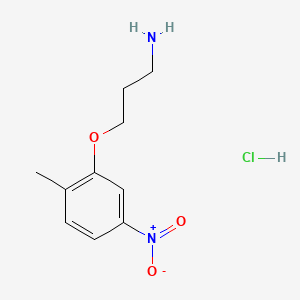
![Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13511988.png)
![4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13512006.png)
